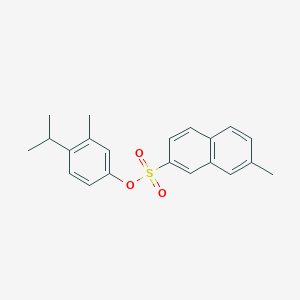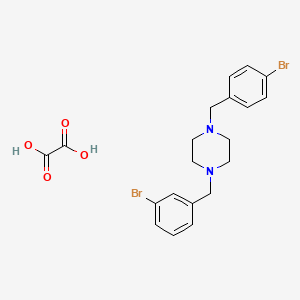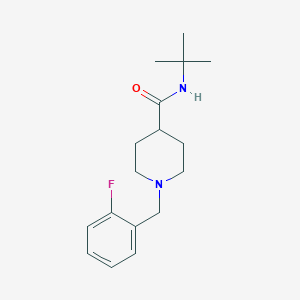
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate, also known as IMN, is a chemical compound that has been used in scientific research for its biological and pharmacological properties. It is a sulfonated naphthalene derivative that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in inflammation and pain. It may also work by modulating the activity of neurotransmitters in the central nervous system.
Biochemical and Physiological Effects:
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the levels of inflammatory cytokines and prostaglandins in the body. It has also been shown to reduce pain and fever. In addition, 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate in lab experiments is its ability to inhibit inflammation and pain. This makes it a useful tool for studying the mechanisms of these processes. However, one limitation of using 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for research on 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent. Further research is needed to fully understand the mechanism of action of 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate and its potential uses in medicine.
Conclusion:
In conclusion, 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate, or 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate, is a sulfonated naphthalene derivative that has been used in scientific research for its biological and pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, as well as antitumor activity. While there are limitations to using 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate in lab experiments, it has potential uses in medicine for the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate can be synthesized using various methods. One of the most common methods involves the reaction of 4-isopropyl-3-methylphenol with 7-methyl-2-naphthalenesulfonyl chloride in the presence of a base such as sodium hydroxide. The product is then purified using column chromatography. Other methods involve the use of different reagents and solvents.
Applications De Recherche Scientifique
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate has been used in scientific research for its biological and pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antitumor activity and to inhibit the growth of cancer cells. In addition, 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate has been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 7-methylnaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3S/c1-14(2)21-10-8-19(12-16(21)4)24-25(22,23)20-9-7-17-6-5-15(3)11-18(17)13-20/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGIENROSWKFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)OC3=CC(=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-propan-2-ylphenyl) 7-methylnaphthalene-2-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4964082.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)


![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)

![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)
![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)

![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)